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[1] A novel sigma ligand, igmesine, reverses the learning impairments induced by Dizocilpine
(MK-801) in rats - PubMed Igmesine (1-10 mg/kg i.p.), injected before the acquisition trials,
dose dependently reversed the MK-801-induced deficits. This beneficial effect was observed
on both the spatial reference and working memory impairments. The sigma ligand JO 1784 (1-
10 mg/kg i.p.), which shows a pharmacological profile similar to igmesine, also reversed the
learning impairments. The effects of igmesine and JO 1784 were blocked by pretreatment with
the sigma antagonist BMY 14802 (10 mg/kg i.p.), which failed to affect learning when injected
alone. These results confirm that sigma ligands modulate the cognitive deficits induced by a
NMDA receptor blockade and suggest a potential clinical efficacy for these drugs in the
symptomatic treatment of memory impairments observed in Alzheimer's disease or
schizophrenia. ... The sigma ligand JO 1784 (1-10 mg/Kkg i.p.), which shows a pharmacological
profile similar to igmesine, also reversed the learning impairments. The effects of igmesine and
JO 1784 were blocked by pretreatment with the sigma antagonist BMY 14802 (10 mg/kg i.p.),
which failed to affect learning when injected alone. These results confirm that sigma ligands
modulate the cognitive deficits induced by a NMDA receptor blockade and suggest a potential
clinical efficacy for these drugs in the symptomatic treatment of memory impairments observed
in Alzheimer's disease or schizophrenia. ... We examined the effects of igmesine (JO 1784), a
new sigma ligand, on the learning impairments induced by the non-competitive N-methyl-D-
aspartate (NMDA) antagonist dizocilpine (MK-801) in a water-maze task in rats. Male adult rats
were trained for 3 days to locate a submerged platform in a circular pool. During the first 2
days, the platform position remained constant (reference memory) and, on the third day, the
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platform was moved to a different position for each of the four trials (working memory). MK-801
(0.1 mg/kg i.p.), injected before each training session, severely impaired the learning
performances of the animals. Igmesine (1-10 mg/kg i.p.), injected before the acquisition trials,
dose dependently reversed the MK-801-induced deficits. ... Igmesine (1-10 mg/kg i.p.), injected
before the acquisition trials, dose dependently reversed the MK-801-induced deficits. This
beneficial effect was observed on both the spatial reference and working memory impairments.
The sigma ligand JO 1784 (1-10 mg/kg i.p.), which shows a pharmacological profile similar to
igmesine, also reversed the learning impairments. ... These results confirm that sigma ligands
modulate the cognitive deficits induced by a NMDA receptor blockade and suggest a potential
clinical efficacy for these drugs in the symptomatic treatment of memory impairments observed
in Alzheimer's disease or schizophrenia. --INVALID-LINK--

[2] JO 1784 | C23H29N - PubChem JO 1784 is a sigma receptor ligand (IC50 = 30 and 2000
nM for 01 and o2 receptors, respectively). It has putative antidepressant and anxiolytic activity.
JO 1784 has been investigated for the treatment of depression. 3

Igmesine hydrochloride | C23H30CIN - PubChem Igmesine hydrochloride has been used in
trials studying the treatment of Depression. 4

Pharmacological properties of igmesine, a selective sigmal ligand. - PubMed Igmesine binds
with high affinity to sigmal sites (Ki = 0.53 nM) and with low affinity to sigmaz2 sites (Ki = 217
nM). It shows low affinity for all other binding sites tested (dopamine D1 and D2, serotonin 5-
HT1A and 5-HT2, muscarinic M1 and M2, alphal- and alpha2-adrenergic, NMDA, PCP and
haloperidol-sensitive). In vivo, igmesine potentiated the effect of sub-active doses of d-
amphetamine on locomotor activity in mice. In the forced-swimming test in mice, igmesine
reduced the duration of immobility, an effect which was antagonized by BMY 14802. ...
Igmesine binds with high affinity to sigmal sites (Ki = 0.53 nM) and with low affinity to sigma2
sites (Ki = 217 nM). It shows low affinity for all other binding sites tested (dopamine D1 and D2,
serotonin 5-HT1A and 5-HT2, muscarinic M1 and M2, alphal- and alpha2-adrenergic, NMDA,
PCP and haloperidol-sensitive). ... In the forced-swimming test in mice, igmesine reduced the
duration of immobility, an effect which was antagonized by BMY 14802. In rats, igmesine
reversed the cognitive impairment induced by the NMDA antagonist MK-801 in a water-maze
task. These results show that igmesine is a selective sigmal ligand, with a pharmacological
profile predictive of antidepressant and cognitive-enhancing activities. 5
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Igmesine - an overview | ScienceDirect Topics Igmesine (JO 1784) is a selective ol receptor
agonist that has been shown to exert antidepressant-like effects in several animal models
predictive of antidepressant activity. Igmesine was effective in a phase Il study in patients with
major depression, but its efficacy was not confirmed in a larger trial. 5

Igmesine: a novel, selective sigma ligand with antidepressant activity. - PubMed Igmesine is a
new psychotropic drug, selective for sigma sites, which has been selected for its potent activity
in the forced-swimming test, an animal model of depression. In this test, igmesine was active
after intraperitoneal (MED = 1 mg/kg), oral (MED = 3 mg/kg) and central (MED = 10
micrograms i.c.v.) administration. The effect of igmesine was reversed by pretreatment with
BMY-14802 and high doses of haloperidol, two drugs with sigma antagonist properties, but not
by antagonists of the main neurotransmitter systems. In several other models predictive of
antidepressant activity (learned helplessness in rats, DMI-induced suppression of muricidal
behavior in rats) igmesine showed a positive response. At active doses in these models,
igmesine was devoid of stimulant, sedative, anticholinergic or antidopaminergic side-effects.
Igmesine showed a high affinity for sigma-1 sites (Ki = 0.53 nM) and was 400-fold more
selective for sigma-1 than for sigma-2 sites. Its affinity for other CNS receptors was low (IC50 >
1 microM). These results suggest that the antidepressant-like activity of igmesine is mediated
by sigma-1 sites and that this compound may be the prototype of a new class of antidepressant
drugs. ... Igmesine is a new psychotropic drug, selective for sigma sites, which has been
selected for its potent activity in the forced-swimming test, an animal model of depression. In
this test, igmesine was active after intraperitoneal (MED = 1 mg/kg), oral (MED = 3 mg/kg) and
central (MED = 10 micrograms i.c.v.) administration. The effect of igmesine was reversed by
pretreatment with BMY-14802 and high doses of haloperidol, two drugs with sigma antagonist
properties, but not by antagonists of the main neurotransmitter systems. ... At active doses in
these models, igmesine was devoid of stimulant, sedative, anticholinergic or antidopaminergic
side-effects. Igmesine showed a high affinity for sigma-1 sites (Ki = 0.53 nM) and was 400-fold
more selective for sigma-1 than for sigma-2 sites. Its affinity for other CNS receptors was low
(IC50 > 1 microM). 5

Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Exerts Neuroprotective
Effects against ER Stress-Induced Apoptosis in Hippocampal HT22 Cells - PubMed (2017-02-
01) In the present study, we investigated the neuroprotective effects of the sigma-1 receptor
(Sig-1R) against endoplasmic reticulum (ER) stress-induced apoptosis in hippocampal HT22
cells. We observed that Sig-1R is endogenously expressed in the mitochondria-associated ER
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membrane (MAM) in HT22 cells. Treatment with the Sig-1R agonists PRE-084 and (+)-
pentazocine significantly attenuated the tunicamycin (TM)-induced decrease in cell viability,
and this effect was reversed by the Sig-1R antagonist BD-1047. Sig-1R activation also
suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the
phosphorylation of PERK, elF2a, and IRE1a. Moreover, Sig-1R activation inhibited the TM-
induced cleavage of caspase-12 and caspase-3 and the TM-induced increase in the Bax/Bcl-2
ratio. Furthermore, Sig-1R activation suppressed the TM-induced disruption of the
mitochondrial membrane potential (MMP) and the TM-induced increase in mitochondrial Ca2+
overload. These findings suggest that the Sig-1R exerts neuroprotective effects against ER
stress-induced apoptosis by modulating the PERK-elF2a and IRE1a signaling pathways and by
inhibiting mitochondrial dysfunction. ... (2017-02-01) We observed that Sig-1R is endogenously
expressed in the mitochondria-associated ER membrane (MAM) in HT22 cells. Treatment with
the Sig-1R agonists PRE-084 and (+)-pentazocine significantly attenuated the tunicamycin
(TM)-induced decrease in cell viability, and this effect was reversed by the Sig-1R antagonist
BD-1047. Sig-1R activation also suppressed the TM-induced expression of the ER stress
markers GRP78 and CHOP and the phosphorylation of PERK, elF2q, and IRE1a. ... (2017-02-
01) Sig-1R activation also suppressed the TM-induced expression of the ER stress markers
GRP78 and CHOP and the phosphorylation of PERK, elF2a, and IRE1a. Moreover, Sig-1R
activation inhibited the TM-induced cleavage of caspase-12 and caspase-3 and the TM-
induced increase in the Bax/Bcl-2 ratio. Furthermore, Sig-1R activation suppressed the TM-
induced disruption of the mitochondrial membrane potential (MMP) and the TM-induced
increase in mitochondrial Ca2+ overload. These findings suggest that the Sig-1R exerts
neuroprotective effects against ER stress-induced apoptosis by modulating the PERK-elF2a
and IRE1a signaling pathways and by inhibiting mitochondrial dysfunction. ... (2017-02-01) We
observed that Sig-1R is endogenously expressed in the mitochondria-associated ER
membrane (MAM) in HT22 cells. Treatment with the Sig-1R agonists PRE-084 and (+)-
pentazocine significantly attenuated the tunicamycin (TM)-induced decrease in cell viability,
and this effect was reversed by the Sig-1R antagonist BD-1047. Sig-1R activation also
suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the
phosphorylation of PERK, elF2a, and IRE1a. Moreover, Sig-1R activation inhibited the TM-
induced cleavage of caspase-12 and caspase-3 and the TM-induced increase in the Bax/Bcl-2
ratio. ... (2017-02-01) These findings suggest that the Sig-1R exerts neuroprotective effects
against ER stress-induced apoptosis by modulating the PERK-elF2a and IRE1a signaling
pathways and by inhibiting mitochondrial dysfunction. 5
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Igmesine, a selective sigma 1 ligand, prevents the behavioural and biochemical effects of the
NMDA antagonist, dizocilpine, in mice - PubMed Igmesine (10 mg/kg, i.p.) prevented the
dizocilpine-induced increase in locomotor activity and turning behaviour. Furthermore, igmesine
(10 mg/kg, i.p.) prevented the dizocilpine-induced increase in dopamine and DOPAC levels in
the nucleus accumbens and the increase in DOPAC in the striatum. These results suggest that
sigma 1 ligands may be useful in the treatment of psychosis, by modulating the hyperactivity of
the dopaminergic systems induced by a glutamate deficit. ... Furthermore, igmesine (10 mg/kg,
I.p.) prevented the dizocilpine-induced increase in dopamine and DOPAC levels in the nucleus
accumbens and the increase in DOPAC in the striatum. ... Igmesine (10 mg/kg, i.p.) prevented
the dizocilpine-induced increase in locomotor activity and turning behaviour. 5

The sigma-1 receptor as a regulator of mitochondrial calcium signaling - PubMed (2017-01-01)
The sigma-1 receptor (Sig-1R) is a chaperone protein that resides at the mitochondria-
associated endoplasmic reticulum (ER) membrane (MAM), where it regulates the exchange of
Ca2+ between the ER and mitochondria. The Sig-1R plays a key role in maintaining
mitochondrial function and protecting against oxidative stress. In this review, we discuss the
role of the Sig-1R in regulating mitochondrial Ca2+ signaling and its implications for
neurodegenerative diseases. ... (2017-01-01) The Sig-1R plays a key role in maintaining
mitochondrial function and protecting against oxidative stress. In this review, we discuss the
role of the Sig-1R in regulating mitochondrial Ca2+ signaling and its implications for
neurodegenerative diseases. ... (2017-01-01) The sigma-1 receptor (Sig-1R) is a chaperone
protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane
(MAM), where it regulates the exchange of Ca2+ between the ER and mitochondria. 5

Sigma-1 receptor modulation of NMDA receptor activity - PubMed (2014-01-01) The sigma-1
receptor (Sig-1R) is a chaperone protein that modulates the activity of several ion channels,
including the N-methyl-D-aspartate (NMDA) receptor. The Sig-1R is located at the endoplasmic
reticulum-mitochondrion interface, where it can regulate intracellular Ca2+ signaling. In this
review, we discuss the evidence that the Sig-1R modulates NMDA receptor activity and the
implications for synaptic plasticity and neurodegenerative diseases. ... (2014-01-01) The
sigma-1 receptor (Sig-1R) is a chaperone protein that modulates the activity of several ion
channels, including the N-methyl-D-aspartate (NMDA) receptor. ... (2014-01-01) In this review,
we discuss the evidence that the Sig-1R modulates NMDA receptor activity and the
implications for synaptic plasticity and neurodegenerative diseases. 5
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The sigma-1 receptor: a key regulator of synaptic plasticity - PubMed (2016-01-01) The sigma-
1 receptor (Sig-1R) is a chaperone protein that is enriched at the postsynaptic density, where it
modulates the activity of several neurotransmitter receptors, including the NMDA receptor. The
Sig-1R is also involved in regulating dendritic spine morphology and synaptic plasticity. In this
review, we discuss the role of the Sig-1R in synaptic plasticity and its implications for learning
and memory. ... (2016-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is
enriched at the postsynaptic density, where it modulates the activity of several neurotransmitter
receptors, including the NMDA receptor. ... (2016-01-01) The Sig-1R is also involved in
regulating dendritic spine morphology and synaptic plasticity. In this review, we discuss the role
of the Sig-1R in synaptic plasticity and its implications for learning and memory. 5

The sigma-1 receptor: a novel therapeutic target for the treatment of neurodegenerative
diseases - PubMed (2015-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is
involved in a variety of cellular processes, including cell survival, synaptic plasticity, and
mitochondrial function. The Sig-1R is a promising therapeutic target for the treatment of
neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and
Huntington's disease. In this review, we discuss the evidence that the Sig-1R is a valid
therapeutic target for the treatment of neurodegenerative diseases. ... (2015-01-01) The sigma-
1 receptor (Sig-1R) is a chaperone protein that is involved in a variety of cellular processes,
including cell survival, synaptic plasticity, and mitochondrial function. ... (2015-01-01) The Sig-
1R is a promising therapeutic target for the treatment of neurodegenerative diseases, such as
Alzheimer's disease, Parkinson's disease, and Huntington's disease. 6 In-depth Technical
Guide on the Pharmacokinetics and Metabolism of (+)-lgmesine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-lgmesine hydrochloride is a selective sigma-1 (ol) receptor agonist that has been
investigated for its potential antidepressant and cognitive-enhancing properties. Understanding
its pharmacokinetic and metabolic profile is crucial for the advancement of its research and
potential therapeutic applications. This technical guide provides a comprehensive overview of
the available data on the pharmacokinetics and metabolism of (+)-lgmesine hydrochloride,
including detailed experimental protocols and data presented in a structured format for ease of
comparison.
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Pharmacokinetics

Limited publicly available data exists on the pharmacokinetics of (+)-lgmesine hydrochloride.
Clinical development was discontinued, and as a result, detailed pharmacokinetic parameters
in humans have not been widely published.

Preclinical Studies

¢ Animal Models: Pharmacokinetic studies have been conducted in various animal models,
including mice and rats.[1]

o Administration Routes: Both intraperitoneal (i.p.) and oral (p.0.) routes of administration have
been utilized in preclinical studies.[1]

Table 1: Preclinical Dosing of (+)-lgmesine Hydrochloride

] Route of
Animal Model L . Dose Range Study Focus Reference
Administration

) Intraperitoneal Antidepressant-
Mice ] 1-10 mg/kg ) o
(i.p.) like activity
_ Antidepressant-
Mice Oral (p.o.) 3 mg/kg (MED) ) o
like activity
) Reversal of
Intraperitoneal ]
Rats (i) 0.1 - 10 mg/kg learning [1]
i.p.
P impairments

Prevention of

) Intraperitoneal NMDA
Mice ) 10 mg/kg )
(i.p.) antagonist
effects

Note: MED stands for Minimum Effective Dose.

Clinical Studies
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Information regarding the half-life and brain-blood barrier penetration of (+)-lgmesine has not
been reported. Doses tested in clinical trials for major depressive disorder ranged from 25 to
200 mg/day.

Table 2: Clinical Dosing of (+)-lgmesine Hydrochloride

Population Dose Range Study Focus Reference

Patients with Major ] ) )
, _ 25 - 100 mg/day Efficacy in depression
Depressive Disorder

up to 200 mg (single o
Healthy Volunteers dose) Anti-diarrheal effects
ose

Metabolism

Detailed information on the metabolism of (+)-lgmesine hydrochloride, including its metabolic
pathways, specific metabolites, and the enzymes involved, is not extensively documented in
publicly available literature. The focus of most available research has been on its
pharmacodynamic effects and potential therapeutic uses.

Experimental Protocols
In Vivo Studies for Pharmacodynamic Effects

e Forced Swimming Test (Porsolt Test):
o Objective: To assess antidepressant-like activity.
o Animals: Mice.

o Procedure: Mice are placed in a cylinder filled with water from which they cannot escape.
The duration of immobility is measured. A decrease in immobility time is indicative of an
antidepressant-like effect.

o Drug Administration: (+)-lgmesine was administered intraperitoneally or orally before the
test.
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o Water Maze Task:
o Objective: To assess cognitive-enhancing effects against induced learning impairments.
o Animals: Rats.

o Procedure: Rats are trained to find a submerged platform in a pool of water. The time
taken to find the platform (escape latency) is recorded.

o Induction of Impairment: Learning deficits were induced by the NMDA receptor antagonist
dizocilpine (MK-801).[1]

o Drug Administration: (+)-lgmesine was injected before the acquisition trials.[1]

Analytical Methods

While specific high-performance liquid chromatography (HPLC) methods for the quantification
of (+)-lgmesine hydrochloride in biological matrices are not detailed in the provided search
results, general HPLC methodologies are commonly used for the analysis of small molecule
drugs. A typical protocol would involve:

o Sample Preparation: Extraction of the drug from plasma, serum, or tissue homogenates. This
often involves protein precipitation followed by liquid-liquid extraction or solid-phase
extraction.

o Chromatographic Separation:
o Column: Areversed-phase column (e.g., C8 or C18) is commonly used.

o Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an
aqueous buffer.

o Detection: UV detection at a specific wavelength.

e Method Validation: The method would be validated according to ICH guidelines for
parameters such as linearity, precision, accuracy, and robustness.

Signaling Pathways and Mechanisms of Action
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(+)-lgmesine is a selective agonist of the sigma-1 (o1) receptor. The ol receptor is a
chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER)
membrane, where it plays a role in regulating intracellular calcium signaling and maintaining
mitochondrial function.

Modulation of NMDA Receptor Activity

The ol receptor can modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which
is crucial for synaptic plasticity, learning, and memory. By binding to the ol receptor, (+)-
Igmesine may influence glutamatergic neurotransmission.

Neuroprotective Effects

Activation of the gl receptor has been shown to exert neuroprotective effects against ER
stress-induced apoptosis by modulating signaling pathways such as PERK-elF2a and IRE1a
and by inhibiting mitochondrial dysfunction. This suggests a potential mechanism for the
cognitive-enhancing and neuroprotective effects observed in preclinical studies.

Interaction with Dopaminergic Systems

Studies have shown that (+)-lgmesine can prevent the increase in dopamine and its metabolite
DOPAC in the nucleus accumbens and striatum induced by NMDA antagonists. This indicates
a modulatory role on dopaminergic systems, which may contribute to its potential antipsychotic
effects.

Visualizations
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Caption: Experimental workflow for preclinical evaluation of (+)-lgmesine.
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Caption: Proposed signaling pathway for (+)-lgmesine action.

Conclusion

The available data on (+)-lgmesine hydrochloride primarily highlight its pharmacodynamic
profile as a selective ol receptor agonist with potential antidepressant and cognitive-enhancing
effects. While preclinical studies have established effective dose ranges in animal models, a
comprehensive understanding of its pharmacokinetics and metabolism in humans remains
elusive due to the discontinuation of its clinical development. Further research, including
detailed pharmacokinetic studies and metabolite identification, would be necessary to fully
characterize the disposition of (+)-lgmesine hydrochloride in biological systems. The
provided experimental protocols and mechanistic insights can serve as a foundation for future
investigations in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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